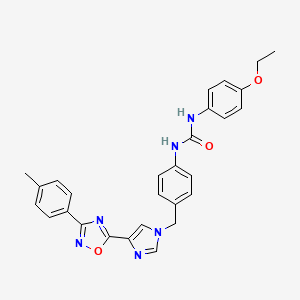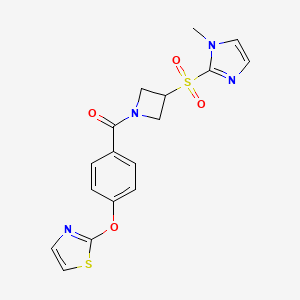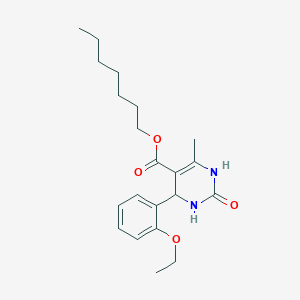
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3,5-bis(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalazinone is a heterocyclic compound that contains a phthalazine backbone, which is a bicyclic structure composed of a benzene ring fused to a pyridazine ring. The compound you mentioned has a phthalazinone moiety (a phthalazine ring with a ketone functional group), a benzamide moiety (a benzene ring attached to an amide group), and trifluoromethyl groups attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phthalazinone and benzamide moieties, as well as the trifluoromethyl groups. These functional groups would likely influence the compound’s physical and chemical properties, as well as its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the phthalazinone, benzamide, and trifluoromethyl groups in this compound would likely influence its properties, such as its solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3,5-bis(trifluoromethyl)benzamide and its derivatives have been explored for their synthesis and characterization, leading to various applications in medicinal chemistry. For instance, the compound has been involved in the synthesis of antiarrhythmic agents, showcasing its potential in the development of therapeutics targeting cardiovascular disorders (Banitt et al., 1975). Similarly, derivatives such as axially chiral 1,7-naphthyridine-6-carboxamide have shown promise as tachykinin NK(1) receptor antagonists, indicating potential applications in treating bladder function disorders (Natsugari et al., 1999).
Material Science Applications
The compound's derivatives have also found applications in material science, such as in the development of color-changing polymeric materials derived from pH-sensitive acrylated phenolphthalein derivatives. These applications demonstrate the compound's versatility beyond pharmaceuticals, extending into materials science for developing smart materials responsive to environmental changes (Fleischmann et al., 2012).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound have been utilized for colorimetric sensing of fluoride anions. This application highlights the compound's utility in developing sensitive and selective sensors for environmental and biological monitoring (Younes et al., 2020).
Fluorescent Labeling and Sensing
Furthermore, the compound and its derivatives have been explored for fluorescent labeling and sensing applications. By modifying the compound's structure, researchers have developed fluorescent probes for labeling amino acids, demonstrating its potential in bioimaging and molecular biology research (Frade et al., 2007).
Safety and Hazards
Orientations Futures
The future research directions for this compound would depend on its biological activity and potential applications. If it shows promising biological activity, future research could focus on optimizing its structure for better activity or lower toxicity, studying its mechanism of action, or developing methods for its large-scale synthesis .
Propriétés
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F6N3O2/c19-17(20,21)10-5-9(6-11(7-10)18(22,23)24)15(28)25-8-14-12-3-1-2-4-13(12)16(29)27-26-14/h1-7H,8H2,(H,25,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDUDADBLFJYAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2534545.png)

![N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide](/img/structure/B2534548.png)




![1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride](/img/no-structure.png)
![2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2534558.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2534562.png)
![N-(4-chlorobenzyl)-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2534563.png)

